(S)-2,2-Difluorocyclohexan-1-amine

Description

Significance of Fluorinated Chiral Amines in Synthetic Design

Fluorinated chiral amines are highly valued building blocks in medicinal chemistry. The introduction of fluorine can profoundly alter a molecule's physicochemical properties in beneficial ways. One of the most significant effects of adding fluorine atoms near an amine group is the reduction of the amine's basicity (pKa). mdpi.com This is due to the strong electron-withdrawing inductive effect of fluorine. Lowering the basicity can prevent unwanted protonation of the amine at physiological pH, which in turn can lead to improved oral absorption, better cell membrane permeability, and enhanced bioavailability of a drug candidate. bohrium.com

Overview of the Chemical Class and Stereochemical Considerations

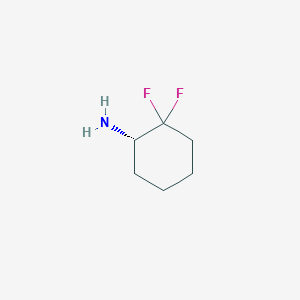

(S)-2,2-Difluorocyclohexan-1-amine belongs to the class of primary aliphatic amines. The nitrogen atom in the amine group is sp³-hybridized, with a lone pair of electrons residing in one of the orbitals, which is the source of the compound's basicity and nucleophilicity.

The key stereochemical feature is the chiral center at the first carbon (C-1) of the cyclohexane (B81311) ring. The "(S)" configuration is fixed, meaning this building block can be used in stereoselective syntheses to produce a single enantiomer of a target molecule. This is crucial in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. googleapis.com

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2,2-difluorocyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)4-2-1-3-5(6)9/h5H,1-4,9H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATJLSLKDKAWTG-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC([C@H](C1)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2,2 Difluorocyclohexan 1 Amine and Analogous Structures

General Synthetic Routes to Difluorocyclohexanamines

The construction of the difluorocyclohexanamine scaffold can be approached through two primary strategies: the modification of a pre-existing fluorinated cyclohexane (B81311) ring or the formation of the cyclohexane ring followed by fluorination.

Approaches from Fluorinated Cyclohexanone (B45756) Precursors

A common and direct approach to difluorocyclohexanamines involves the use of a corresponding difluorinated cyclohexanone as a key intermediate. The synthesis of the precursor, 2,2-difluorocyclohexanone (B2738562), can be achieved through various fluorination techniques. Once obtained, the ketone can be converted to the amine via reductive amination.

Reductive amination is a versatile method that converts a carbonyl group into an amine through an intermediate imine. This two-step, one-pot reaction typically involves the reaction of the ketone with an amine (such as ammonia (B1221849) to form a primary amine) to form an imine or enamine, which is then reduced in situ by a suitable reducing agent.

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂, Pd/C)

The general reaction scheme is as follows:

Scheme 1: General reductive amination of 2,2-difluorocyclohexanone to yield 2,2-difluorocyclohexan-1-amine.

This method is widely applicable and can be used to generate a variety of substituted amines by choosing the appropriate amine reactant in the initial step. However, when starting with a prochiral ketone like 2,2-difluorocyclohexanone, this standard approach yields a racemic mixture of the amine.

Strategies Involving Ring Formation and Subsequent Fluorination

One such pathway could start from a readily available cyclohexene (B86901) derivative. The synthesis might proceed through the formation of an aminocyclohexene, followed by fluorination of the double bond. However, the direct fluorination of a double bond to a geminal difluoro group can be challenging and may require harsh reagents.

A more controlled approach involves the synthesis of a suitable precursor that can be converted to the gem-difluoro moiety. For instance, a thioketal derivative of cyclohexanone can be treated with fluorinating agents to yield the corresponding difluorocyclohexane.

Enantioselective Synthesis of (S)-2,2-Difluorocyclohexan-1-amine

The generation of the specific (S)-enantiomer of 2,2-Difluorocyclohexan-1-amine requires stereocontrolled synthetic methods. Asymmetric reduction strategies are paramount in achieving high enantiopurity.

Asymmetric Reduction Strategies

Asymmetric reduction can be applied either during a reductive amination process or in the reduction of a pre-formed imine or a related intermediate. These methods often employ chiral catalysts or auxiliaries to induce facial selectivity in the reduction step.

Asymmetric reductive amination of 2,2-difluorocyclohexanone is a highly attractive and atom-economical approach to directly obtain the chiral amine. This can be achieved using either chiral metal catalysts or biocatalysts.

Biocatalytic Reductive Amination:

The use of enzymes, particularly imine reductases (IREDs) and reductive aminases (RedAms), has emerged as a powerful tool for the asymmetric synthesis of chiral amines. These enzymes catalyze the reduction of an imine, formed in situ from a ketone and an amine, with high stereoselectivity. The reaction requires a cofactor, typically NADPH, which is regenerated in the cell or through a coupled enzymatic system.

A hypothetical biocatalytic reductive amination of 2,2-difluorocyclohexanone to produce this compound could be envisioned as follows:

Scheme 2: Proposed biocatalytic asymmetric reductive amination of 2,2-difluorocyclohexanone using an (S)-selective imine reductase.

The selection of the appropriate enzyme is crucial for achieving high conversion and enantioselectivity. A screening of a library of IREDs would be necessary to identify a suitable candidate for this specific substrate. Based on studies of analogous fluorinated ketones, high enantiomeric excesses are often achievable.

Hypothetical Screening Data for (S)-selective IREDs:

| Enzyme ID | Substrate Conversion (%) | Enantiomeric Excess (ee %) |

| IRED-01 | 85 | 92 (S) |

| IRED-02 | 92 | 98 (S) |

| IRED-03 | 78 | 85 (S) |

| IRED-04 | 95 | >99 (S) |

| IRED-05 | 65 | 91 (S) |

An alternative enantioselective strategy involves the two-step process of first forming an achiral imine from 2,2-difluorocyclohexanone and then performing an asymmetric reduction. This approach allows for the independent optimization of both the imine formation and the reduction steps.

The intermediate imine can be isolated or generated in situ before the addition of a chiral reducing agent or catalyst.

Catalytic Asymmetric Reduction of Imines:

Chiral transition metal complexes, often based on iridium, rhodium, or ruthenium with chiral ligands, are effective catalysts for the asymmetric hydrogenation of imines. The chiral ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the amine.

A plausible reaction scheme would be:

Scheme 3: Asymmetric reduction of the imine derived from 2,2-difluorocyclohexanone using a chiral catalyst.

The choice of ligand and reaction conditions (solvent, temperature, pressure) is critical for achieving high enantioselectivity.

Hypothetical Results for Chiral Catalyst Screening:

| Catalyst System | Ligand | Yield (%) | ee (%) |

| [Rh(COD)Cl]₂ | (S)-BINAP | 88 | 90 |

| [Ir(COD)Cl]₂ | (S,S)-f-binaphane | 95 | 97 |

| RuCl₂[(S)-BINAP] | (S)-BINAP | 91 | 94 |

| [Rh(COD)₂]BF₄ | (S)-Josiphos | 93 | 96 |

Another approach in this category is the asymmetric reduction of a chiral auxiliary-derived intermediate. For example, the ketone can be reacted with a chiral amine to form a chiral imine or enamine, which is then reduced diastereoselectively. Subsequent removal of the chiral auxiliary would yield the desired enantiopure amine.

Asymetric Fluorination Methodologies

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Asymmetric fluorination, the process of introducing fluorine stereoselectively, is a critical strategy for synthesizing chiral organofluorine compounds. Methodologies are broadly categorized into electrophilic and nucleophilic approaches, each utilizing distinct types of fluorinating agents and catalytic systems.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center, such as an enolate or enamine, with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability, safety, and effectiveness. wikipedia.orgnih.gov The development of catalytic asymmetric methods for the α-fluorination of ketones, like cyclohexanone derivatives, is a key approach to creating fluorinated stereocenters.

One powerful strategy is the combination of multiple catalytic cycles. For instance, the asymmetric fluorination of α-branched cyclohexanones has been achieved by merging a chiral anion phase-transfer catalysis cycle with an enamine catalysis cycle. acs.orgnih.gov In this system, a chiral phosphate (B84403) acts as a phase-transfer catalyst to activate the electrophilic fluorinating agent (Selectfluor), while a protected amino acid serves as an organocatalyst to form a chiral enamine from the ketone substrate. acs.orgnih.gov This dual-catalysis approach enables the generation of quaternary fluorine-containing stereocenters with high enantioselectivity. nih.gov

Another approach involves chiral anion phase-transfer catalysis, where a chiral anionic catalyst transports a cationic reagent into the reaction phase. capes.gov.brnih.gov This concept has been applied to enantioselective fluorocyclization reactions, demonstrating high yields and stereoselectivity. nih.gov Metal-based catalysts have also been successfully employed. Chiral palladium complexes, for example, have been used to catalyze the enantioselective fluorination of active methine compounds with NFSI, affording α-fluorinated products in excellent yields and high enantiomeric excesses. thieme-connect.com Similarly, chiral titanium complexes have been used for the fluorination of β-ketoesters. nih.gov

Table 1: Examples of Catalytic Asymmetric Electrophilic Fluorination

| Catalyst Type | Substrate | Fluorinating Agent | Key Features |

| Dual Catalysis (Chiral Phosphate + Amino Acid) | α-Substituted Cyclohexanones | Selectfluor | Merges chiral anion phase-transfer and enamine catalysis; generates quaternary stereocenters. acs.orgnih.gov |

| Chiral Anionic Phase-Transfer Catalyst | Olefins | Cationic Fluorinating Agent | Enables enantioselective fluorocyclization. capes.gov.brnih.gov |

| Chiral Palladium Complex | α-Cyanoalkylphosphonates | NFSI | Proceeds with high enantioselectivity (80–91% ee) in alcoholic solvents. thieme-connect.com |

| Chiral Bis(oxazoline)–Copper Complex | β-Ketoesters | NFSI | Effective for both cyclic and acyclic substrates. nih.gov |

Nucleophilic fluorination employs a nucleophilic fluoride (B91410) source (F-) to displace a leaving group or open a strained ring, such as an epoxide or aziridine. alfa-chemistry.comtcichemicals.com This approach is attractive due to the low cost and abundance of simple fluoride salts like potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.comalfa-chemistry.com However, the high hydration energy and basicity of the fluoride ion present challenges, often requiring harsh reaction conditions.

To overcome these limitations, latent sources of hydrogen fluoride (HF) have been developed. For example, the combination of benzoyl fluoride and an alcohol can generate HF in situ, allowing for catalyst-controlled carbon-fluorine bond formation under milder conditions. princeton.edu This strategy has been successfully applied to the asymmetric ring-opening of epoxides to furnish β-fluoroalcohols using a dual-catalyst system composed of a chiral Lewis acid and an amine. princeton.edu

Catalytic asymmetric nucleophilic fluorination has also been achieved using boron trifluoride etherate (BF₃·Et₂O) as both a fluorine source and an activating reagent. nih.gov In the presence of a chiral iodine catalyst, this system facilitates the asymmetric fluorination of various substrates, producing chiral fluorinated oxazines with excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to >20:1 dr). nih.gov The development of transition metal-fluoride complexes that can promote nucleophilic fluorination is another active area of research. nih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a robust and reliable method for controlling stereochemistry in the synthesis of complex molecules. nih.govbioorganica.com.ua

Oppolzer's sultam is a well-known chiral auxiliary derived from camphor. wikipedia.org It has been widely used in various asymmetric transformations, including alkylations, aldol (B89426) reactions, and hydrogenations. wikipedia.orgresearchgate.netrsc.org In the context of synthesizing fluorinated amines, an N-acylated Oppolzer's sultam can be used to control the stereoselective introduction of substituents on a carbon framework that is later converted to the target amine.

Another highly effective class of chiral auxiliaries is based on N-sulfinyl imines, particularly N-tert-butylsulfinyl imines. nih.govbioorganica.com.ua This methodology has proven effective for the stereoselective synthesis of fluorinated chiral amines. nih.gov The general approach involves the reaction of a fluorinated ketone with an enantiopure sulfinamide to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the imine or addition of a nucleophile, followed by removal of the sulfinyl group, provides access to the desired enantiomerically enriched fluorinated amine. nih.govbioorganica.com.ua This method offers high stereocontrol, a broad substrate scope, and operational simplicity. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Precursor | Typical Application | Key Advantage |

| Oppolzer's Sultam | Camphor | Asymmetric hydrogenation, alkylation | High stereoselectivity, crystalline derivatives aid purification. wikipedia.orgrsc.org |

| N-tert-butylsulfinyl Amine | tert-Leucine | Asymmetric synthesis of amines via imine reduction/addition | Broad substrate scope, high diastereoselectivity, easily removed auxiliary. nih.govbioorganica.com.ua |

Chemoenzymatic and Biocatalytic Routes

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and reduced environmental impact. nih.gov Enzymes such as transaminases and lipases are increasingly employed for the industrial synthesis of chiral compounds. nih.govnih.gov

Transaminases (TAms), also known as aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. nih.govdiva-portal.org This reaction is a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov The use of TAms is a key technology in the pharmaceutical industry for producing valuable chiral amine intermediates. nih.govnih.gov

The synthesis of fluorinated amines can be achieved via the transamination of the corresponding fluorinated prochiral ketone. semanticscholar.org However, the reactivity of α-fluoroketones with transaminases can sometimes lead to undesired side reactions. It has been observed that some transaminases possess a promiscuous hydrodefluorinase activity, which can transform β-fluoroamines into the corresponding defluorinated ketones or convert α-fluoroketones directly into the defluorinated ketone product. whiterose.ac.ukresearchgate.net Despite this challenge, the discovery and engineering of novel transaminases with improved substrate scope and stability continue to expand their application in synthesizing complex fluorinated molecules. nih.govrsc.orgucl.ac.uk

Besides direct amination, other enzymatic strategies can be employed to produce chiral fluorinated amines. One common method is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively modifies one enantiomer of the racemate, allowing for the separation of the two enantiomers.

Lipases are frequently used for the kinetic resolution of racemic alcohols through enantioselective acylation. nih.govnih.gov For the synthesis of this compound, a racemic mixture of a fluorinated cyclohexanol (B46403) precursor could be resolved using a lipase. nih.gov The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the desired S-alcohol) unreacted. nih.gov The resulting ester and unreacted alcohol can then be separated, and the enantiopure alcohol can be converted to the target amine.

Other enzymes, such as reductive aminases, have also shown high activity for the reductive amination of ketones to synthesize fluorinated amines. nih.gov These enzymes can produce primary and secondary β-fluoroarylamines from the corresponding ketones with high conversion and enantiomeric excess. nih.gov Additionally, fluoroacetate (B1212596) dehalogenases (FAcD) have been used in the kinetic resolution of racemic 2-fluoro-2-phenylacetic acid derivatives, demonstrating the potential of enzymes to not only degrade but also synthesize valuable organofluorine compounds. nih.gov

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, providing an alternative to traditional metal-based catalysts. nih.gov This approach utilizes small organic molecules to induce stereoselectivity, often mimicking the principles of enzymatic reactions through non-covalent or covalent activation modes. nih.govrsc.org For the synthesis of chiral fluorinated cyclic amines, organocatalysis offers methodologies that can establish key stereocenters with high fidelity.

A significant strategy involves the multi-component organocascade reaction. For instance, chiral α-fluoro-β-amino aldehydes can be generated in a single flask from achiral α,β-unsaturated aldehydes. nih.gov This process can achieve high conversions, diastereomeric ratios (dr), and enantiomeric excesses (ee), with reported values reaching up to 85% conversion, 98:2 dr, and 99% ee for the corresponding alcohol product. nih.gov The reaction combines iminium-catalyzed conjugate addition of an amine nucleophile with a subsequent enamine-catalyzed fluorination, effectively creating two vicinal stereocenters. nih.gov

Cinchona alkaloid-derived primary amines are effective catalysts for such transformations. nih.govnih.govresearchgate.net They can promote cascade aza-Michael-aldol reactions between α,β-unsaturated ketones and pyrrole (B145914) derivatives to yield highly functionalized chiral pyrrolizines with excellent stereocontrol (≈92% ee, >20:1 dr). beilstein-journals.org Similarly, these catalysts have been employed in one-pot fluorination and Robinson annulation sequences to produce fluorocyclohexenones, which are valuable precursors, with up to 99% ee and 20:1 dr. nih.gov The success of these catalysts often relies on the cooperative action of different functional groups within the catalyst structure, which can activate both the nucleophile and the electrophile through hydrogen bonding. beilstein-journals.org

The enantioselective α-fluorination of cyclic ketones, potential precursors to the target amine, has also been successfully achieved using organocatalysis. nih.govresearchgate.net Overcoming the challenge of slow enamine formation with ketones, specific primary amine functionalized Cinchona alkaloids have been developed that allow for the direct and asymmetric α-fluorination of various cyclic substrates. nih.govresearchgate.net

Table 1: Organocatalytic Asymmetric Synthesis of Fluorinated Intermediates

| Catalyst Type | Reaction | Substrate | Product Type | Achieved Selectivity |

|---|---|---|---|---|

| Cinchona Alkaloid Amine | Aza-Michael-Aldol Cascade | α,β-Unsaturated Ketone | Chiral Pyrrolizine | ≈92% ee, >20:1 dr beilstein-journals.org |

| Cinchona Alkaloid Amine | Fluorination/Robinson Annulation | Chalcone & α-Fluoro-β-ketoester | Fluorocyclohexenone | Up to 99% ee, 20:1 dr nih.gov |

| Imidazolidinone | Olefin Aminofluorination | α,β-Unsaturated Aldehyde | α-Fluoro-β-amino Aldehyde | Up to 99% ee, 98:2 dr nih.gov |

| Primary Amine Cinchona Alkaloid | α-Fluorination | Cyclic Ketone | α-Fluoro Ketone | High ee nih.govresearchgate.net |

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis provides a versatile and efficient platform for constructing chiral molecules, including fluorinated amines. The unique reactivity of metals like palladium, copper, and iridium allows for a wide range of asymmetric transformations that are central to modern organic synthesis.

Palladium catalysis is particularly effective for asymmetric allylic amination and fluorination reactions, which can be adapted to synthesize precursors for this compound. nih.gov A key strategy involves the palladium-catalyzed asymmetric synthesis of allylic fluorides, which introduces the C-F bond with high enantioselectivity. ucla.edu

Another powerful approach is the three-component coupling reaction. A mild, palladium-catalyzed fluoroarylation of styrenes has been developed, coupling an electrophilic fluorine source (e.g., Selectfluor), a styrene (B11656) derivative, and a boronic acid to generate chiral monofluoro compounds with high yield and enantiomeric excess. scispace.com The mechanism is proposed to proceed through a Pd(IV)-fluoride intermediate to form the sp3 C-F bond. scispace.com Amide-based directing groups are often crucial for controlling the regioselectivity of the transformation. scispace.com While not a direct synthesis of the target compound, these methods establish the fundamental transformations required for assembling the chiral fluorinated core.

Copper catalysts, being earth-abundant and possessing unique reactivity, are widely used in asymmetric synthesis. nih.gov Copper-catalyzed enantioselective three-component radical reactions have been developed for the 1,4-perfluoroalkylamination of 1,3-dienes. This method simultaneously introduces an amino group and a perfluoroalkyl group across a diene system with high regio- and enantioselectivity. nih.gov The mechanism involves an asymmetric cross-coupling between an allylic radical and a copper-stabilized nitrogen radical species to construct the C–N bond. nih.gov

Furthermore, photoinduced copper catalysis has enabled the enantioconvergent substitution of unactivated racemic alkyl electrophiles with primary amides. nih.gov This system uses a combination of ligands to create a photocatalyst that activates the electrophile and a separate chiral copper complex that facilitates enantioselective C–N bond formation. nih.govfrontiersin.org Copper-catalyzed asymmetric addition of Grignard reagents to propenyl esters, using ligands like Taniaphos, also provides a practical route to chiral allylic alcohols, which can be further functionalized. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed Asymmetric Reactions

| Reaction Type | Substrates | Catalyst System | Product | Key Features |

|---|---|---|---|---|

| Radical 1,4-Perfluoroalkylamination | 1,3-Diene, Aniline, Perfluoroalkyl Reagent | Cu-based | Chiral Allylic Amine | 1,4-regioselectivity, high ee nih.gov |

| Photoinduced N-Alkylation | Racemic Alkyl Electrophile, Primary Amide | Copper/Bisphosphine/Phenoxide & Chiral Copper/Diamine | Secondary Amide | Enantioconvergent substitution of unactivated electrophiles nih.govfrontiersin.org |

| Hetero-Allylic Asymmetric Alkylation | 3-Bromopropenyl Ester, Grignard Reagent | Cu-catalyst with Taniaphos ligand | Chiral Allylic Ester | High yield, regio-, and enantioselectivity organic-chemistry.org |

Iridium catalysis is highly effective for asymmetric allylic substitution reactions. Chiral N,O-heterocycles have been synthesized in high yields and with excellent enantioselectivity (up to 97% ee) via iridium-catalyzed intramolecular allylic substitution. rsc.org In this process, the nucleophilic attack occurs from an amide oxygen atom. Such strategies can be envisioned for the formation of the amine-bearing stereocenter in cyclohexyl systems. Iridium-catalyzed C–H activation is another powerful tool; for example, Ir(III) catalysts can facilitate the C–H activation of N-phenylbenzamidines for annulation reactions, demonstrating their utility in forming C-N bonds in complex heterocyclic systems. nih.gov

Diastereoselective Synthetic Strategies

When synthesizing molecules with multiple stereocenters, such as substituted cyclohexylamines, controlling the relative stereochemistry between them is as critical as controlling the absolute stereochemistry of each center. Diastereoselective strategies aim to favor the formation of one diastereomer over all others.

The control of relative stereochemistry in cyclic systems is often governed by steric and electronic factors during the key bond-forming step. The conformational preference of intermediates, such as in a chair-like transition state, can dictate the facial selectivity of an incoming reagent. For instance, in the diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine derivatives, the stereochemical outcome is directed by the existing stereocenters in the starting material. nih.gov

Catalyst-controlled diastereoselection is a powerful strategy. In the C-H amination of aliphatic azides to form 2,5-disubstituted pyrrolidines, iron dipyrrinato complexes have been shown to mediate the cyclization with diastereoselectivity. nih.gov Theoretical and experimental studies can provide a model for diastereoinduction, allowing for the systematic modification of the catalyst to enhance selectivity. For example, replacing a chloride ancillary ligand with a phenoxide ligand on the iron catalyst created a more directional steric profile, leading to superior performance in generating the syn diastereomer. nih.gov

In some cases, the diastereoselectivity of a reaction can be dramatically influenced or even reversed by the addition of certain reagents. The acylation of trans-2-substituted cyclohexanols, for example, shows a reversal of diastereoselectivity upon the addition of tertiary amines like pyridine. researchgate.net This effect is attributed to a change in the acylation mechanism, from substituent-assisted intramolecular delivery of the acyl group to an amine-catalyzed pathway involving a more reactive acylammonium ion, which alters the stereochemical course of the reaction. researchgate.net Understanding and manipulating these competing pathways is crucial for achieving control over relative stereochemistry.

Chiral Pool-Based Approaches

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. This strategy can be an efficient route to enantiopure targets, as the initial chirality is transferred from the starting material to the final product. While specific examples detailing the synthesis of this compound directly from a chiral pool are not extensively documented in publicly available literature, the synthesis of analogous chiral fluorinated carbocyclic structures often commences from well-known chiral precursors such as carbohydrates or terpenes.

For instance, the synthesis of chiral fluorinated cyclitols has been achieved starting from quinic acid, a readily available chiral natural product. This approach involves a series of transformations to introduce fluorine atoms and modify the carbocyclic core while retaining the stereochemical integrity of the original chiral centers. Similarly, terpenes like (+)- or (-)-carvone, with their inherent chirality and functional handles, serve as versatile starting points for the synthesis of various chiral cyclohexane derivatives. A hypothetical chiral pool-based synthesis of this compound could be envisioned to start from a chiral cyclohexene or cyclohexanone derivative derived from such natural products, followed by gem-difluorination and stereoselective amination.

Table 1: Examples of Chiral Pool Precursors for Analogous Structures

| Chiral Pool Precursor | Target Analogous Structure | Key Transformations |

| Quinic Acid | Enantiopure Fluorinated Cyclitols | Functional group manipulations, Fluorination |

| (+)-Carvone | Chiral Terpenoid Derivatives | Ring functionalization, Stereocontrolled additions |

| D-Mannose | Fluorinated Cyclohexane Analogs | Cyclization, Deoxygenation, Fluorination, Amination |

Resolution Techniques for Enantiopure this compound

Resolution is a common strategy to separate a racemic mixture of a chiral compound into its individual enantiomers. This can be achieved through various methods, including classical chemical resolution and chromatographic techniques.

Classical Resolution Methods

Classical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. For amines like 2,2-Difluorocyclohexan-1-amine, acidic chiral resolving agents are typically employed.

A common and effective class of resolving agents for racemic amines are chiral carboxylic acids, such as tartaric acid and its derivatives. mdpi.com The process involves the formation of diastereomeric ammonium (B1175870) salts. For example, reacting racemic 2,2-Difluorocyclohexan-1-amine with an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid, would yield two diastereomeric salts: [(S)-amine·(L)-tartrate] and [(R)-amine·(L)-tartrate]. Due to their different solubilities in a given solvent, one of these salts will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer of the amine can then be recovered by treating the isolated diastereomeric salt with a base to remove the chiral resolving agent. The efficiency of the resolution is highly dependent on the choice of resolving agent and the crystallization solvent. A successful resolution of racemic diaminocyclohexane has been reported using L- and D-isomers of tartaric acid, achieving excellent yield and enantiomeric excess. researchgate.net

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Class | Typical Application |

| L-(+)-Tartaric Acid | Chiral Carboxylic Acid | Resolution of racemic amines via diastereomeric salt formation |

| D-(-)-Tartaric Acid | Chiral Carboxylic Acid | Resolution of racemic amines via diastereomeric salt formation |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Sulfonic Acid | Resolution of racemic amines |

| (S)-(+)-Mandelic Acid | Chiral Carboxylic Acid | Resolution of racemic amines |

Chromatographic Chiral Separation

Chromatographic techniques utilizing a chiral stationary phase (CSP) are powerful for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common modalities for this purpose.

For the separation of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. yakhak.orgnih.gov These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. The choice of the specific polysaccharide derivative, the mobile phase composition, and other chromatographic parameters are crucial for achieving optimal separation. For instance, Chiralpak® and Chiralcel® columns, which are based on phenylcarbamate derivatives of amylose and cellulose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including amines. yakhak.org

Supercritical fluid chromatography (SFC) has emerged as a preferred technique for chiral separations due to its advantages of high speed, efficiency, and reduced consumption of organic solvents. chiraltech.com In SFC, supercritical carbon dioxide is used as the main mobile phase component, often with a polar co-solvent such as methanol (B129727) or ethanol. The separation of chiral amines on polysaccharide-based CSPs in SFC is a well-established method. The development of an effective SFC method involves screening different CSPs and optimizing the mobile phase composition (co-solvent and additives) and chromatographic conditions (temperature and back pressure) to achieve the desired resolution.

Table 3: Common Chiral Stationary Phases for Amine Separation

| Chiral Stationary Phase (CSP) | Selector Type | Common Application |

| Chiralpak® AD, AS, IA, IB, IC | Amylose derivatives | HPLC and SFC separation of a wide range of chiral compounds |

| Chiralcel® OD, OJ, OZ | Cellulose derivatives | HPLC and SFC separation of a wide range of chiral compounds |

| Lux® Cellulose-1, Amylose-2 | Cellulose and Amylose derivatives | Enantiomeric resolution of various racemates |

Mechanistic Investigations of Reactions Involving S 2,2 Difluorocyclohexan 1 Amine

Studies of Reaction Pathways and Intermediates

The reactivity of (S)-2,2-difluorocyclohexan-1-amine is significantly influenced by the presence of the gem-difluoro group, which alters the electronic properties and conformational flexibility of the cyclohexane (B81311) ring. Investigations into its reaction pathways often reveal the formation of transient species that dictate the final product distribution. libretexts.org

Nucleophilic Substitution Reactions

This compound can act as a nucleophile in substitution reactions. The lone pair of electrons on the nitrogen atom initiates the attack on an electrophilic center. savemyexams.com The mechanism of these reactions, whether SN1 or SN2, is influenced by the substrate, leaving group, and solvent. wikipedia.org

In a typical SN2 reaction, the amine attacks the electrophilic carbon, leading to a simultaneous bond formation and bond breaking in a single, concerted step. wikipedia.orgksu.edu.sa This process involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. ibchem.com The rate of SN2 reactions is dependent on the concentrations of both the amine and the substrate. wikipedia.org

Conversely, an SN1 mechanism would proceed through a carbocation intermediate. wikipedia.orgksu.edu.sa This pathway is more likely with substrates that can form stable carbocations. The amine would then attack the carbocation in a subsequent step. chemguide.co.uk The stability of such intermediates is a key factor in determining the reaction pathway. libretexts.org

The fluorine atoms on the cyclohexane ring exert a strong electron-withdrawing inductive effect, which can decrease the nucleophilicity of the amine. This effect can influence the rate of nucleophilic substitution reactions compared to non-fluorinated analogs.

A general representation of the initial step in a nucleophilic substitution reaction involving an amine is shown below:

Figure 1: Nucleophilic attack of an amine on an alkyl halide.

Figure 1: Nucleophilic attack of an amine on an alkyl halide.Addition Reactions to Imines

Primary amines, such as this compound, react with aldehydes and ketones to form imines, which are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.compressbooks.pub This reaction is typically acid-catalyzed and proceeds through a series of reversible steps. openochem.orglibretexts.org

The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org This is followed by a proton transfer and subsequent elimination of a water molecule to yield the imine. libretexts.org The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it protonates the amine, rendering it non-nucleophilic. pressbooks.pubopenochem.org

The formation of the iminium ion is a key intermediate in this process. pressbooks.publibretexts.org The stereochemistry of the starting amine can influence the stereochemical outcome of subsequent reactions involving the formed imine.

Below is a data table summarizing the key steps in imine formation:

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Tetrahedral carbinolamine |

| 2 | Proton transfer from the nitrogen to the oxygen. | Neutral carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated carbinolamine |

| 4 | Elimination of water. | Iminium ion |

| 5 | Deprotonation of the nitrogen. | Imine |

Radical Reaction Mechanisms

Radical reactions involving amines often proceed through the formation of an amine radical cation via single electron transfer. beilstein-journals.org These reactions typically consist of three main phases: initiation, propagation, and termination. transformationtutoring.comlibretexts.org

In the context of this compound, a radical reaction could be initiated by the abstraction of an electron from the amine, forming the corresponding radical cation. beilstein-journals.org This intermediate can then undergo various transformations. One common pathway is the cleavage of a C-H bond alpha to the nitrogen atom, leading to the formation of an α-amino radical. beilstein-journals.org

The propagation phase involves the reaction of these radical intermediates with other molecules to form new radicals, continuing the chain reaction. libretexts.org Termination occurs when two radical species combine to form a stable, non-radical product. libretexts.org The specific pathways and intermediates in radical reactions are highly dependent on the reaction conditions and the presence of initiators or other reactive species. rutgers.edu

Stereochemical Control Mechanisms

The inherent chirality of this compound makes it a valuable component in asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount.

Transition State Analysis

The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states. numberanalytics.com A lower energy transition state leads to the major product. Transition state analysis involves studying the geometry and energy of these transient structures to understand and predict the stereochemical outcome. numberanalytics.com

For reactions involving this compound, the conformation of the cyclohexane ring and the orientation of the difluoro and amino groups in the transition state are critical. The steric and electronic effects of the fluorine atoms play a significant role in stabilizing or destabilizing certain transition state geometries, thereby influencing the stereoselectivity. numberanalytics.com Computational modeling is often employed to analyze these transition states and rationalize the observed stereochemical preferences. beilstein-journals.org

Factors influencing transition state stability include:

Steric Effects: The spatial arrangement of atoms can lead to steric hindrance, disfavoring certain transition state geometries. numberanalytics.com

Electronic Effects: The distribution of charge and orbital overlap can stabilize or destabilize the transition state. numberanalytics.com

Role of Chiral Catalysts in Stereocontrol

In many asymmetric reactions, chiral catalysts are employed to control the stereochemical outcome. manchester.ac.uk When this compound is used as a reactant or as part of a chiral ligand, the catalyst can interact with it to create a chiral environment that directs the approach of other reactants. nih.govsnnu.edu.cn

The catalyst can form a complex with the substrate, and the stereochemistry of the final product is determined by the facial selectivity of the subsequent reaction, which is dictated by the catalyst's chiral structure. The matching and mismatching of the chirality of the catalyst and the substrate can have a significant impact on the enantioselectivity and diastereoselectivity of the reaction. snnu.edu.cn For instance, a well-matched chiral catalyst and substrate can work synergistically to provide high levels of stereocontrol. nih.gov

The development of novel organocatalysts, including those based on chiral amines, has expanded the toolbox for asymmetric synthesis. snnu.edu.cnresearchgate.net These catalysts often operate by forming transient chiral intermediates, such as iminium ions, which then react with high stereoselectivity.

Applications of S 2,2 Difluorocyclohexan 1 Amine As a Chiral Building Block

Role in Asymmetric Synthesis of Complex Molecules

Chiral amines are fundamental tools in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, or key structural components of the final target molecule. sigmaaldrich.com The enantiomerically pure nature of (S)-2,2-Difluorocyclohexan-1-amine allows for the synthesis of specific stereoisomers of more complex molecules, which is crucial in drug development where different enantiomers can have vastly different biological activities.

While broad literature on the specific applications of the (S)-enantiomer is still developing, the utility of its mirror image, (R)-2,2-difluorocyclohexan-1-amine, in the synthesis of potential therapeutics highlights the importance of this scaffold. In a notable example, the (R)-enantiomer was used as a key building block in the development of novel inhibitors for Mycobacterium tuberculosis lysyl-tRNA synthetase (LysRS), an essential enzyme for the bacterium's survival. biorxiv.org The amine was incorporated to create a series of (R)-6-(2,2-difluorocyclohexyl)-4-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-ones. biorxiv.org This synthesis underscores the role of the difluorocyclohexylamine moiety in building complex, biologically active molecules where the stereochemistry is critical for efficacy. The introduction of the fluorinated ring is often a strategic choice to enhance metabolic stability or binding affinity. biorxiv.org

The general principle of using such chiral amines involves their reaction with other precursors to build a larger molecular framework, with the amine's stereocenter directing the formation of subsequent chiral centers or ensuring the correct three-dimensional orientation of the final product.

Utility in the Construction of Nitrogen-Containing Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govrsc.org this compound serves as a versatile starting material for constructing such scaffolds, where the nitrogen atom of the amine is incorporated into a new ring system.

The synthesis of inhibitors for Mycobacterium tuberculosis provides a direct example of this application, albeit with the (R)-enantiomer. biorxiv.org Researchers reacted (R)-2,2-difluorocyclohexan-1-amine hydrochloride with ethyl 4-formyl-6-methoxy-2-(methylthio)pyrimidine-5-carboxylate. This reaction, followed by cyclization, oxidation, and amination steps, yielded a fused heterocyclic system known as a pyrrolo[3,4-d]pyrimidin-5-one. biorxiv.org This demonstrates the amine's utility in a sequential reaction cascade to build a complex, nitrogen-rich scaffold. The resulting scaffold is a core structure that can be further modified to optimize biological activity.

The primary amine group of this compound can participate in a wide range of cyclization reactions, including condensations with dicarbonyl compounds to form various heterocycles or participating in multicomponent reactions to rapidly build molecular complexity. mdpi.com

Table 1: Synthesis of a Nitrogen-Containing Scaffold

This interactive table summarizes the key reaction step in the construction of a complex heterocyclic scaffold using a difluorocyclohexylamine derivative.

| Reactant 1 | Reactant 2 | Key Reagents | Product Scaffold | Source |

| (R)-2,2-difluorocyclohexan-1-amine hydrochloride | Ethyl 4-formyl-6-methoxy-2-(methylthio)pyrimidine-5-carboxylate | Sodium triacetoxyborohydride (B8407120), DIPEA | (R)-6-(2,2-difluorocyclohexyl)-4-methoxy-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one | biorxiv.org |

Precursor for Advanced Fluorinated Organic Compounds

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. this compound is itself a fluorinated compound, but it also serves as a precursor for creating more structurally complex and advanced fluorinated molecules. The gem-difluoro group on the cyclohexane (B81311) ring is a stable motif that imparts unique electronic properties to the molecule.

The primary amine can be readily converted into a wide array of other functional groups, such as amides, sulfonamides, or ureas, or used in carbon-nitrogen bond-forming reactions. Each of these new compounds retains the difluorocyclohexyl moiety, thereby carrying the benefits of fluorination into the final product. For example, in the synthesis of potential anti-tuberculosis agents, the (R)-2,2-difluorocyclohexylamino core was elaborated into a final compound featuring a 2-amino-4-methoxy-pyrrolo[3,4-d]pyrimidin-5-one structure. biorxiv.org This final molecule is an advanced, highly functionalized fluorinated organic compound designed for a specific biological target.

The synthesis typically starts with the fluorination of a cyclohexanone (B45756) precursor, followed by reductive amination to produce the amine, which then becomes the starting point for further synthetic elaboration.

Table 2: Physicochemical Impact of Fluorination

This table illustrates the general effects that incorporating fluorine, such as in the 2,2-difluoro-cyclohexyl motif, can have on molecular properties relevant to drug design.

| Property | Effect of Fluorination | Rationale |

| Basicity (pKa) | Decrease | The high electronegativity of fluorine atoms withdraws electron density from the nitrogen atom, making it less basic. |

| Lipophilicity (LogP) | Increase | Fluorine substitution can increase a molecule's lipophilicity, which can affect membrane permeability and biodistribution. |

| Metabolic Stability | Increase | The C-F bond is very strong and can block sites of metabolic oxidation, prolonging the half-life of a drug. |

Integration into Cyclic and Bicyclic Systems

The rigid, three-dimensional structure of the 2,2-difluorocyclohexane ring makes it an excellent component for building complex cyclic and bicyclic systems. The amine functionality provides a convenient handle for annulation reactions, where a new ring is fused onto the existing cyclohexane structure.

In other potential applications, the amine could be involved in intramolecular reactions to form bridged bicyclic compounds, where the nitrogen atom becomes part of a bridgehead. Methodologies for creating such systems, for instance via Ti(II)-mediated coupling, have been applied to other amino acid derivatives to form [3.1.0] and [4.1.0] bicyclic systems and could foreseeably be applied to derivatives of this compound. clockss.org

Derivatization and Functionalization Strategies for S 2,2 Difluorocyclohexan 1 Amine

Modification of the Primary Amine Functionality

The primary amine group of (S)-2,2-difluorocyclohexan-1-amine is a versatile handle for a variety of chemical transformations. These modifications are crucial for creating more complex molecules, such as amides, sulfonamides, and substituted amines, which are common motifs in pharmacologically active compounds.

Acylation and Sulfonylation

Acylation is a fundamental reaction for the derivatization of primary amines, including this compound. researchgate.net This process involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. libretexts.org The resulting amide bond is a stable and common functional group in many biologically active molecules. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. libretexts.org

Similarly, sulfonylation introduces a sulfonyl group (R-SO2-) to the amine, forming a sulfonamide. This functional group is another important pharmacophore found in various drugs. The reaction involves treating the amine with a sulfonyl chloride in the presence of a base. organic-chemistry.org

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Reaction Conditions |

| Acyl Chloride (RCOCl) | Amide | Aprotic solvent, base (e.g., pyridine, triethylamine) |

| Carboxylic Anhydride ((RCO)2O) | Amide | Aprotic solvent, base (e.g., pyridine, triethylamine) |

| Sulfonyl Chloride (RSO2Cl) | Sulfonamide | Aprotic solvent, base (e.g., pyridine, triethylamine) |

This table presents generalized reaction conditions. Specific conditions may vary depending on the substrate and reagent.

A variety of acylating and sulfonylating agents can be employed to introduce diverse functionalities. For instance, an acyltransferase from Mycobacterium smegmatis has been used for the N-acetylation of various amines, demonstrating the potential for biocatalytic approaches. worktribe.com

Reductive Amination to Secondary/Tertiary Amines

Reductive amination is a powerful method for converting primary amines into secondary or tertiary amines. wikipedia.org This two-step process, which can often be performed in a single pot, begins with the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate is then reduced in situ to the corresponding secondary amine using a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride. wikipedia.orgmasterorganicchemistry.com

The reaction can be repeated with a different aldehyde or ketone to synthesize a tertiary amine. masterorganicchemistry.com This method offers a high degree of control and avoids the over-alkylation issues often associated with direct alkylation of amines. masterorganicchemistry.com The synthesis of primary amines through reductive amination of ketones and aldehydes using ammonia (B1221849) is also a well-established method. d-nb.info

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Notes |

| Sodium Borohydride | NaBH4 | A common and versatile reducing agent. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH3CN | Can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)3 | A mild and selective reducing agent. masterorganicchemistry.com |

Formation of Imines and Related Derivatives

The reaction of this compound with aldehydes or ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing water, for example, by using a Dean-Stark apparatus. operachem.comresearchgate.net

Imines are valuable synthetic intermediates themselves and can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. libretexts.orglibretexts.org They can also be reduced to form secondary amines, as seen in reductive amination. masterorganicchemistry.com

Functionalization of the Cyclohexyl Ring

While the primary amine offers a rich platform for derivatization, the cyclohexyl ring can also be functionalized, although this is generally more challenging due to the presence of the gem-difluoro group.

Further Halogenation (e.g., beyond the two fluorine atoms)

Further halogenation of the cyclohexyl ring of this compound is a potential strategy for introducing additional diversity. Halogenation reactions on alkanes and their derivatives can proceed via free radical mechanisms, often initiated by heat or light. libretexts.org The reactivity of halogens decreases down the group, with fluorine being the most reactive and iodine the least. libretexts.org

The position of further halogenation would be influenced by the directing effects of the existing substituents. The gem-difluoro group is strongly electron-withdrawing, which can deactivate the ring towards electrophilic attack. However, radical halogenation could potentially occur at various positions on the ring. For instance, α-halogenation of ketones can occur under acidic or basic conditions. pressbooks.pub While not directly applicable to the saturated ring of the title compound, it illustrates the principles of halogenation adjacent to electron-withdrawing groups. The introduction of a bromine atom, for example, can create a new reactive site for subsequent nucleophilic substitution reactions. libretexts.org

Orthogonal Protecting Group Strategies

In complex multi-step syntheses involving this compound, the use of protecting groups for the primary amine is often necessary. organic-chemistry.org Protecting groups temporarily mask the reactivity of the amine, allowing other chemical transformations to be carried out on different parts of the molecule without interference. organic-chemistry.orgmasterorganicchemistry.com

An orthogonal protecting group strategy is particularly valuable. This approach utilizes multiple protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.orgmasterorganicchemistry.com This allows for the selective deprotection and subsequent reaction of specific functional groups within the same molecule. organic-chemistry.orgmasterorganicchemistry.com

For primary amines, common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). iris-biotech.deorganic-chemistry.org The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), while the Fmoc group is base-labile (e.g., removed with piperidine). iris-biotech.de The strategic use of such orthogonal pairs provides a high degree of flexibility and control in complex synthetic routes. iris-biotech.denih.gov

Table 3: Common Orthogonal Protecting Groups for Amines

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) iris-biotech.deorganic-chemistry.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) iris-biotech.de |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H2, Pd/C) masterorganicchemistry.com |

This table provides a summary of common protecting groups and their standard deprotection conditions.

Computational Chemistry and Theoretical Studies

Conformational Analysis of Difluorocyclohexanamines

The conformational landscape of difluorocyclohexanamines is shaped by a delicate interplay of steric and stereoelectronic effects. The introduction of fluorine atoms onto the cyclohexane (B81311) ring significantly influences its preferred three-dimensional arrangement.

Gauche Effect and Fluorine-Induced Conformational Preferences

The gauche effect describes the tendency of certain substituents, particularly fluorine, to adopt a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) conformation relative to each other or other electronegative groups. acs.orgst-andrews.ac.uk This phenomenon, which contradicts simple steric considerations, is attributed to stabilizing hyperconjugative interactions. st-andrews.ac.uk In the context of 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer by approximately 0.8 to 1.0 kcal/mol. st-andrews.ac.uk

In difluorocyclohexanamines, the gauche effect plays a crucial role in determining the orientation of the fluorine atoms and the amino group. The preference for a gauche arrangement between the C-F bonds and the C-N bond can lead to specific chair conformations being favored. For instance, in 2-fluoroethylammonium, a related acyclic model, the gauche conformer is significantly more stable than the anti conformer. nih.gov This preference is often rationalized by a combination of hyperconjugation (donation of electron density from a C-H σ-orbital to an adjacent C-F σ*-antibonding orbital) and electrostatic interactions. acs.orgst-andrews.ac.uk In the case of 2,2-difluoroethylamine (B1345623) hydrochloride, a "double gauche effect" is observed where the ammonium (B1175870) group is gauche to both fluorine atoms, a preference driven primarily by electrostatic forces. nih.gov

The introduction of fluorine atoms can also lead to seemingly counterintuitive conformational preferences in the cyclohexane ring itself. While substituents on a cyclohexane ring generally prefer an equatorial position to minimize steric strain, fluorine's small size and unique electronic properties can alter this preference. st-andrews.ac.uk For example, in some polyfluorinated cyclohexanes, an axial orientation of fluorine is favored due to stabilizing nonclassical hydrogen bonds between the axial fluorine and diaxial hydrogens on the ring. nih.gov

Ring Inversion Dynamics

Cyclohexane and its derivatives are not static molecules; they undergo a rapid process of ring inversion, or "ring flip," where one chair conformation converts into another. wikipedia.orgyoutube.comyoutube.com This process involves passing through higher-energy transition states, such as the boat and twist-boat conformations. wikipedia.org During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. youtube.comyoutube.com

The presence of substituents on the cyclohexane ring can significantly affect the energy barrier and the equilibrium of this ring inversion process. Bulky substituents can raise the energy barrier for ring inversion due to increased steric repulsion in the transition states. nih.gov In the context of difluorocyclohexanamines, the fluorine atoms and the amino group influence the dynamics of this process. The energy barrier for ring inversion can be quantified using techniques like variable-temperature NMR spectroscopy. The fluorine atoms, despite their small size, can increase the rigidity of the ring compared to non-fluorinated analogs. The interplay of steric and stereoelectronic effects will dictate the relative energies of the two chair conformers and the rate of their interconversion.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like (S)-2,2-difluorocyclohexan-1-amine. nrel.govnih.gov These methods allow for the accurate prediction of molecular structures, energies, and a wide range of other chemical properties.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations can provide a detailed picture of the electronic structure of this compound, which is key to understanding its reactivity. nih.govnih.gov By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, predictions can be made about how the molecule will interact with other chemical species. nih.govmdpi.com

For example, an electrostatic potential map can reveal regions of the molecule that are electron-rich (and therefore susceptible to electrophilic attack) and regions that are electron-poor (susceptible to nucleophilic attack). mdpi.com In a related system, the analysis of the electronic structure of a two-fold bridged nih.gov, nih.govdisilamolybdenocenophane revealed a high positive charge at the metal center, correctly predicting its reactivity towards unsaturated organic substrates. nih.gov Similarly, for this compound, the electronegative fluorine atoms will significantly polarize the carbon framework, influencing the reactivity of the neighboring amino group and the rest of the ring.

Reaction Thermodynamics and Kinetics

Quantum chemical calculations are instrumental in studying the thermodynamics and kinetics of chemical reactions involving this compound. stanford.edulibretexts.orgscirp.orguclouvain.be By calculating the energies of reactants, products, and transition states, it is possible to determine key thermodynamic quantities such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. libretexts.orgscirp.org This information reveals whether a reaction is energetically favorable and what the position of the equilibrium will be.

Kinetic parameters, such as the activation energy (Ea), can also be calculated. stanford.edu The activation energy represents the energy barrier that must be overcome for a reaction to occur and is crucial for determining the reaction rate. utwente.nl For example, DFT calculations have been used to determine bond dissociation enthalpies with an accuracy of approximately 2 kcal mol⁻¹. nrel.gov This level of accuracy allows for reliable predictions of reaction pathways and rates.

Below is a hypothetical data table illustrating the kind of thermodynamic data that can be obtained from quantum chemical calculations for a reaction involving this compound.

| Reaction | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |

| N-acetylation | -15.2 | -5.8 | -13.5 |

| Protonation | -250.7 | 25.3 | -258.2 |

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

Molecular Modeling of Chiral Recognition

Molecular modeling techniques are essential for understanding how chiral molecules, such as this compound, interact with other chiral species. mdpi.com This is particularly important in biological systems and in the development of enantioselective processes.

Chiral recognition typically relies on the "three-point interaction model," which posits that for effective discrimination between enantiomers, there must be at least three points of interaction between the chiral selector and the analyte. nih.govresearchgate.netmdpi.com These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and steric repulsion. mdpi.commdpi.com

Molecular docking and molecular dynamics simulations can be used to model the formation of diastereomeric complexes between the enantiomers of a compound and a chiral selector, such as a cyclodextrin (B1172386) or a protein. mdpi.comnih.gov These simulations can predict the preferred binding modes and calculate the binding free energies for each enantiomer. The difference in binding free energy can then be correlated with the observed enantioselectivity. mdpi.com

For this compound, the amino group can act as a hydrogen bond donor and acceptor, while the fluorinated cyclohexane ring provides a specific steric and electrostatic profile. mdpi.com Molecular modeling could be used to investigate how these features contribute to its interaction with chiral receptors, providing insights into the mechanisms of chiral recognition at a molecular level.

The following table illustrates the type of data that could be generated from a molecular modeling study of the interaction of the enantiomers of 2,2-difluorocyclohexan-1-amine with a hypothetical chiral selector.

| Enantiomer | Binding Free Energy (kcal/mol) | Key Interactions |

| This compound | -7.5 | Hydrogen bond (NH2), van der Waals |

| (R)-2,2-Difluorocyclohexan-1-amine | -6.2 | Hydrogen bond (NH2), steric clash |

Note: The values and interactions in this table are for illustrative purposes.

Catalyst Design and Optimization through Computational Methods

While specific computational studies focusing exclusively on the synthesis of this compound are not widely documented in public literature, the principles of catalyst design for its synthesis are extensively informed by theoretical and computational investigations into its key synthetic transformations. The likely synthetic pathway involves two critical steps: the enantioselective fluorination of a cyclic ketone precursor and the subsequent asymmetric reductive amination of the resulting 2,2-difluorocyclohexanone (B2738562). Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of these reactions and for the rational, in-silico design of catalysts with enhanced stereoselectivity. tib.euresearchgate.net

Computational approaches provide profound insights into the subtle, non-covalent interactions that govern stereocontrol in asymmetric catalysis. tib.eu By modeling transition states—the fleeting, high-energy species that determine the stereochemical outcome of a reaction—researchers can predict which catalyst structure will favor the formation of the desired enantiomer. researchgate.net These methods allow for the systematic evaluation of catalyst candidates, significantly reducing the time and expense associated with experimental screening. researchgate.net

Insights into Asymmetric Fluorination of Cyclic Ketones

The introduction of the gem-difluoro moiety is a critical step. Computational studies on the asymmetric fluorination of cyclic ketones using cinchona alkaloid-derived primary amine organocatalysts provide a clear blueprint for achieving high enantioselectivity. acs.org DFT calculations have been employed to investigate the reaction between a cyclic ketone, the catalyst, and an electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI). acs.org

These studies revealed that the reaction proceeds through an enamine intermediate. The stereoselectivity is determined during the fluorine transfer from NFSI to this enamine. Computational modeling of the various possible transition states (TS) has shown that the catalyst's quinuclidine (B89598) nitrogen can act as a coordinating group, directing the electrophile to the proximal α-position of the dienamine intermediate. acs.org The origin of enantioselectivity is traced to a combination of steric hindrance and stabilizing non-covalent interactions, such as C-H···F and C-H···O hydrogen bonds, within the favored transition state. acs.org The model predicts that these interactions lock the substrate into a specific conformation, exposing one face of the enamine to attack by the fluorine atom.

For the fluorination of 2-phenylcyclohexanone (B152291) catalyzed by a cinchona alkaloid derivative, DFT calculations can quantify the energy difference between the transition states leading to the (R) and (S) products.

Table 1: Calculated Free Energy Differences in Asymmetric Fluorination

| Transition State | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Major Enantiomer | Experimental Enantiomeric Excess (% ee) |

|---|---|---|---|

| TS leading to (R) | 0.0 | (R) | 97 |

| TS leading to (S) | +7.2 |

Data derived from computational studies on analogous cyclic ketone fluorination reactions. acs.org

This computational analysis demonstrates a strong correlation between the calculated energy barriers and the experimentally observed high enantioselectivity, validating the predictive power of the theoretical model. acs.org

Modeling Asymmetric Reductive Amination (DARA)

The second crucial step is the conversion of the 2,2-difluorocyclohexanone intermediate into the target chiral amine. Direct asymmetric reductive amination (DARA) using iridium-phosphoramidite catalysts is a highly efficient method for this transformation. nih.govd-nb.info Computational studies have been instrumental in understanding the mechanism and the source of stereocontrol in these reactions. nih.gov

DFT calculations on the DARA of ketones have revealed an outer-sphere hydride addition pathway. nih.gov In this mechanism, the catalyst does not directly bind the imine substrate in a classic inner-sphere manner. Instead, the stereochemistry is dictated by a network of specific hydrogen bonds in the transition state. The computational models identified two critical H-bonding interactions:

An attraction between the oxygen atom of the phosphoramidite (B1245037) ligand and the N-H proton of the reacting amine. nih.gov

An interaction between a chlorine atom on the iridium complex and a proton on the imine substrate. nih.gov

These interactions precisely orient the imine intermediate within the catalyst's chiral pocket, allowing the hydride to be delivered to a specific face of the C=N double bond, thus ensuring high enantioselectivity. nih.govd-nb.info

Table 2: Key Interactions in DARA Catalyst-Substrate Complex from DFT Models

| Interacting Atoms | Interaction Type | Significance |

|---|---|---|

| (P)O ··· H-N | Hydrogen Bond | Orients amine moiety, activates N-H bond |

| Ir-Cl ··· H-C(imine) | Hydrogen Bond | Positions the imine for stereoselective hydride attack |

Based on computational data from related Iridium-catalyzed DARA reactions. nih.gov

The predictive capability of these computational models allows for the rational modification of the catalyst structure—for instance, by altering the steric bulk or electronic properties of the phosphoramidite ligand—to optimize both reactivity and selectivity for specific substrates like 2,2-difluorocyclohexanone. nih.gov This synergy between computation and experiment accelerates the development of bespoke catalysts for the synthesis of valuable chiral compounds. snnu.edu.cn

Spectroscopic and Chromatographic Techniques for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral amines. nih.govbeilstein-journals.org This is typically achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent or by forming transient diastereomeric complexes with a chiral solvating agent. nih.govbeilstein-journals.org The resulting diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification. nih.gov

In this method, the chiral amine is reacted with a chiral auxiliary to form a stable diastereomeric derivative. nih.gov These derivatives, having different physical properties, will exhibit separate signals in the NMR spectrum, particularly in ¹H, ¹³C, or other relevant nuclei like ¹⁹F for fluorinated compounds. The relative integration of these signals corresponds to the enantiomeric ratio of the original amine. nih.govrsc.org

For instance, amides derived from chiral auxiliaries like pseudoephenamine have been shown to provide sharp, well-defined peaks in NMR spectra, facilitating the assessment of diastereoselectivities in asymmetric reactions. nih.gov The choice of chiral auxiliary is critical and can influence the degree of separation between the diastereomeric signals. nih.gov

Table 1: Examples of Chiral Auxiliaries Used in NMR Analysis of Amines

| Chiral Auxiliary | Typical Application | Reference |

| Pseudoephenamine | Asymmetric alkylation reactions | nih.gov |

| (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone | Asymmetric alkylations and aldol (B89426) reactions | nih.gov |

| Levoglucosenone derivative | Asymmetric Diels-Alder reactions | conicet.gov.ar |

This table provides examples of chiral auxiliaries and their applications in asymmetric synthesis, where NMR is used to determine the diastereomeric excess of the products.

An alternative to derivatization is the use of chiral solvating agents (CSAs). nih.govsemanticscholar.org These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube. nih.govsemanticscholar.org This interaction induces a chemical shift difference (Δδ) between the signals of the two enantiomers, allowing for the determination of enantiomeric excess (ee) by integrating the resolved peaks. nih.govsemanticscholar.org This method is often faster and less laborious than using chiral derivatizing agents. nih.gov

For primary and secondary amines, (S)-BINOL and its derivatives have proven to be effective CSAs for ¹H and ¹⁹F NMR analysis. nih.govsemanticscholar.org The choice of solvent is crucial, with non-polar deuterated solvents like chloroform-d (B32938) (CDCl₃) generally providing better enantiodifferentiation. nih.gov 1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (B84403) is another noteworthy CSA for the enantiodifferentiation of amines. nih.gov

Table 2: Research Findings on Chiral Solvating Agent-Based NMR for Amine Enantiopurity

| Chiral Solvating Agent | Analyte Type | Key Finding | Reference |

| (S)-BINOL derivatives | Primary and secondary amines | Rapid protocol, well-resolved peaks in ¹H and ¹⁹F NMR. | nih.govsemanticscholar.org |

| (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate | Secondary amines | Effective for NMR enantiodifferentiation. | nih.gov |

| 1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (C25) | Amines | Noteworthy for its enantiodifferentiation of amines. | nih.gov |

This table summarizes key findings from studies utilizing chiral solvating agents for the NMR analysis of amine enantiopurity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. jiangnan.edu.cn The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus their separation. tcichemicals.com The development of new and efficient CSPs is a continuous area of research. jiangnan.edu.cn For the analysis of chiral amines, various types of CSPs, including those based on polysaccharides, cyclodextrins, and macrocyclic antibiotics, are commonly used. jiangnan.edu.cnnih.gov The separation mechanism often involves a combination of interactions such as hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the CSP. nih.gov In some cases, derivatization of the amine with a suitable achiral reagent can improve chromatographic performance and detection.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) coupled with a chiral stationary phase is a highly sensitive and efficient method for the analysis of volatile chiral compounds. chromatographyonline.comuni-muenchen.de For chiral amines, which may require derivatization to increase their volatility and improve peak shape, this technique offers excellent resolution and short analysis times. sigmaaldrich.com Cyclodextrin-based CSPs are widely used in chiral GC for the separation of a broad range of compounds, including amines. chromatographyonline.comgcms.cz The interaction between the enantiomers and the chiral selector within the stationary phase leads to differences in retention times, allowing for their separation and quantification. uni-muenchen.de The choice of the derivatizing agent and the specific cyclodextrin (B1172386) derivative are crucial for achieving optimal separation. sigmaaldrich.com

Table 3: Comparison of Chiral GC Stationary Phases for Amine Analysis

| Chiral Stationary Phase Type | Common Application | Key Advantage | Reference |

| Derivatized Cyclodextrins | Volatile and semi-volatile chiral compounds | High resolution and sensitivity | chromatographyonline.com |

| Chirasil-Val | Amino acids, amines | Broad applicability | uni-muenchen.de |

| Chirasil-β-Dex | Wide range of compounds including those with stereogenic nitrogen | Versatile, good separation factors | uni-muenchen.de |